molecular formula C4H5ClN2OS B1428984 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 1339251-10-3

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No. B1428984
CAS RN: 1339251-10-3
M. Wt: 164.61 g/mol
InChI Key: CFDHRDUBZIULSV-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (CMMT) is a heterocyclic compound that is widely used in the field of synthetic organic chemistry. CMMT is an important intermediate in the synthesis of various biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. CMMT is known for its high reactivity, low cost, and wide range of applications.

Scientific Research Applications

Antimicrobial Applications

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds synthesized from thiadiazole, including the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole structure, show moderate antimicrobial activity against various bacterial and fungal strains. For example, a study by Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which exhibited moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014). Kumar and Panwar (2015) also confirmed the antimicrobial activity of thiadiazole derivatives, noting that certain compounds displayed potent antimicrobial properties against a spectrum of microbes (Kumar & Panwar, 2015).

Fungicidal Applications

The fungicidal properties of thiadiazole compounds, including variants of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, have been explored, particularly in the context of agricultural applications. A study by Chen et al. (2000) investigated the fungicidal activity of thiadiazole derivatives against rice sheath blight, a significant disease affecting rice crops in China. The study found that certain derivatives exhibited high fungicidal activity, suggesting potential agricultural applications (Chen, Li, & Han, 2000).

Anti-proliferative and Anti-cancer Applications

Thiadiazole derivatives have also been evaluated for their potential anti-proliferative and anti-cancer activities. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and investigated their biological activities. They found that certain compounds exhibited high DNA protective ability and strong antimicrobial activity against specific bacterial strains. Moreover, one of the compounds showed cytotoxicity on cancer cell lines, indicating potential anti-cancer applications (Gür et al., 2020).

Corrosion Inhibition Applications

Apart from biomedical applications, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives have been explored as corrosion inhibitors. Attou et al. (2020) synthesized a 1,3,4-thiadiazole derivative and investigated its role as a corrosion inhibitor for mild steel in an acidic environment. The study highlighted the high protection degree offered by the compound and suggested that the adsorption of the molecules followed the Langmuir isotherm model, indicating a potential industrial application in corrosion prevention (Attou et al., 2020).

properties

IUPAC Name

2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDHRDUBZIULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

CAS RN

1339251-10-3
Record name 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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